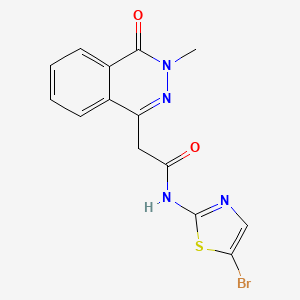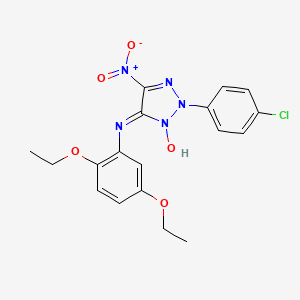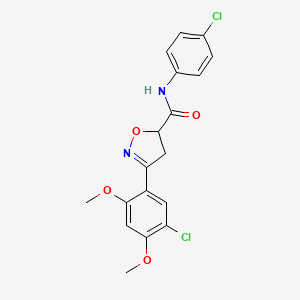![molecular formula C18H20N4O2 B4198414 2-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4198414.png)
2-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]hexahydro-1H-isoindole-1,3(2H)-dione
Descripción general
Descripción
2-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]hexahydro-1H-isoindole-1,3(2H)-dione, also known as PHII-7, is a synthetic compound that has been studied for its potential use in medicinal chemistry. This compound has shown promising results in various scientific research studies, and has the potential to be used in the development of new drugs for the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of 2-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]hexahydro-1H-isoindole-1,3(2H)-dione is not fully understood, but studies have suggested that it may act by inhibiting certain enzymes or proteins that are involved in the growth and proliferation of cancer cells. Additionally, this compound may act by reducing inflammation and pain through its interaction with various receptors in the body.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects in the body. Studies have shown that this compound can inhibit the growth of cancer cells, reduce inflammation and pain, and may have neuroprotective effects. Additionally, this compound has been found to be well-tolerated in animal studies, with no significant adverse effects observed.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]hexahydro-1H-isoindole-1,3(2H)-dione in lab experiments is its potential to inhibit the growth of cancer cells, which may make it useful in the development of new cancer treatments. Additionally, this compound has been found to be well-tolerated in animal studies, which may make it a safer alternative to other compounds that have been studied for their potential use in medicinal chemistry.
One limitation of using this compound in lab experiments is its limited availability, as this compound is not commercially available and must be synthesized in the lab. Additionally, the mechanism of action of this compound is not fully understood, which may make it difficult to optimize its use in the development of new drugs.
Direcciones Futuras
There are several future directions for the study of 2-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]hexahydro-1H-isoindole-1,3(2H)-dione. One potential area of research is the development of new cancer treatments that utilize this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound, which may lead to the development of more effective drugs. Finally, studies are needed to evaluate the safety and efficacy of this compound in human clinical trials, which may lead to its approval for use in the treatment of various diseases.
Aplicaciones Científicas De Investigación
2-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]hexahydro-1H-isoindole-1,3(2H)-dione has been studied extensively for its potential use in medicinal chemistry. Studies have shown that this compound has the ability to inhibit the growth of cancer cells, and may be effective in the treatment of various types of cancer. Additionally, this compound has been found to have anti-inflammatory and analgesic properties, which may make it useful in the treatment of pain and inflammation.
Propiedades
IUPAC Name |
2-[5-(2-phenylethyl)-1H-1,2,4-triazol-3-yl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c23-16-13-8-4-5-9-14(13)17(24)22(16)18-19-15(20-21-18)11-10-12-6-2-1-3-7-12/h1-3,6-7,13-14H,4-5,8-11H2,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYTARQPVIPWYST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C2=O)C3=NNC(=N3)CCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-ethyl-3-(4-ethyl-5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)-1H-indole](/img/structure/B4198342.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-[2-(phenylthio)ethyl]acetamide](/img/structure/B4198350.png)
![5-phenyl-3-{[2-(3-pyridinyl)-1-piperidinyl]carbonyl}-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4198354.png)
![N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-3-nitro-4-(1-piperidinyl)benzamide](/img/structure/B4198355.png)
![2-[(3-iodobenzyl)oxy]-3-methoxybenzonitrile](/img/structure/B4198358.png)
![N-[4-(benzyloxy)phenyl]-3-iodo-4-methoxybenzenesulfonamide](/img/structure/B4198379.png)
![N-(2,4-dichlorophenyl)-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4198390.png)




![N-{2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-methyl-2-oxoethyl}-N-(4-chlorophenyl)methanesulfonamide](/img/structure/B4198430.png)
![[4'-(piperidin-1-ylmethyl)biphenyl-2-yl]methanol](/img/structure/B4198434.png)